![molecular formula C13H10ClN3O4 B2488936 1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea CAS No. 1904426-01-2](/img/structure/B2488936.png)
1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea
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Description
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to “1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea,” often involves innovative strategies to enhance yields, reduce environmental impact, and avoid racemization. For instance, the utilization of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement represents a notable method for the synthesis of ureas from carboxylic acids. This method achieves good yields under milder conditions and is compatible with various protecting groups, demonstrating an environmentally friendly and cost-effective approach (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives reveals insights into their potential interactions and stability. For example, in a related compound, “1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea,” the two substituent benzene rings are nearly coplanar, facilitating cyclic intermolecular associations through urea–nitro N—H⋯O hydrogen bonds. This structural configuration contributes to the formation of a chain structure in the crystal, highlighting the significance of molecular structure in understanding the compound's properties and reactivity (Sun, Li, & Yang, 2010).
Chemical Reactions and Properties
The chemical reactivity of urea derivatives, including “1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea,” can be elucidated through studies on similar compounds. For instance, the nitrosation of ureas under acidic conditions to produce nitrosoureas illustrates a key chemical reaction, demonstrating the potential for generating various isomers and exploring their reactivity and applications (Kamiya & Sueyoshi, 1983).
Physical Properties Analysis
The physical properties of urea derivatives are crucial for their characterization and application. Research on similar compounds provides valuable information on properties like solubility, melting points, and crystalline structure. The detailed analysis of the crystal and molecular structure of such compounds through techniques like X-ray diffraction offers insights into their stability, conformation, and potential interactions (Savant et al., 2015).
Chemical Properties Analysis
The chemical properties of “1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea” can be inferred from studies on related urea derivatives. For example, the synthesis and characterization of N,N-diarylureas from nitroarenes and aminoarenes under carbon monoxide illustrate the catalytic processes that could be applicable to the compound . This highlights the importance of understanding the mechanisms behind the synthesis and potential reactivity of such compounds (Tsuji, Takeuchi, & Watanabe, 1985).
Scientific Research Applications
Bacteriostatic Properties
1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea has been studied for its bacteriostatic properties. Research shows that compounds with similar structures, where the benzene ring is substituted with groups like chlorine, nitro, and hydroxy, exhibit bacteriostatic activity. Such compounds were particularly effective against Staphylococcus aureus at low concentrations, indicating potential use in combating bacterial infections (Micich, 1982).
Interaction with Anions
The compound demonstrates interesting interactions with anions. Studies on similar urea derivatives have shown that these compounds can form complexes with various oxoanions. This interaction may be leveraged in applications such as anion sensing or separation processes (Boiocchi et al., 2004).
Hydrogen Bonding and Structural Studies
The compound's ability to form hydrogen bonds has been a subject of study. Research on similar N,N-dimethyl-N-arylureas has provided insights into the hydrogen bonding capabilities and molecular conformations of these compounds. This information is valuable for understanding the structural and chemical properties of similar urea derivatives (Kołodziejski et al., 1993).
Photodegradation and Hydrolysis
Investigations into the photodegradation and hydrolysis of substituted urea pesticides, which include compounds with similar structures, have provided insights into their environmental stability and degradation mechanisms. Such studies are crucial for assessing the environmental impact of these compounds (Gatidou & Iatrou, 2011).
Corrosion Inhibition
Research has been conducted on the effectiveness of similar compounds as corrosion inhibitors. These studies have demonstrated the potential of such compounds in protecting metals like steel in acidic environments, making them of interest in industrial applications (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c14-8-1-3-9(4-2-8)15-13(19)16-11-7-10(17(20)21)5-6-12(11)18/h1-7,18H,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLJFOIIQIGDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea |
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